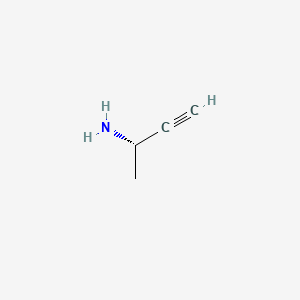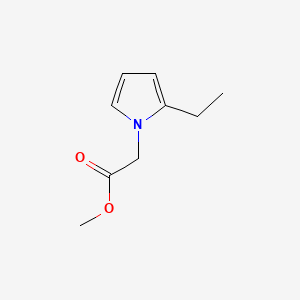
Paraquat-d8 Dichloride
Overview
Description
Paraquat-d8 Dichloride, also known as 1,1’-Dimethyl-4,4’-bipyridinium-2,2’,3,3’,5,5’,6,6’-d8 dichloride, is a non-volatile white crystalline solid . It is an analytical standard used as a reference for the determination of paraquat dichloride in various samples such as potatoes, cereals, and pulses .
Molecular Structure Analysis
The empirical formula of this compound is C12D8H6Cl2N2 . It is a bipyridylium herbicide, meaning it contains two pyridine rings . The exact molecular structure can be found in various chemical databases .Physical And Chemical Properties Analysis
This compound is a non-volatile white crystalline solid, melting and decomposing at 300°C . It is extremely soluble in water and practically insoluble in most organic solvents . The molecular weight is 265.21 .Scientific Research Applications
Mechanisms of Lung Toxicity and Clinical Features in Poisonings : Paraquat accumulates in the lungs, where it causes significant damage due to oxidative stress. Its pulmonary effects are associated with the polyamine transport system in alveolar cells. The lack of effective treatments for human poisonings makes it a challenging condition to manage clinically (Dinis-Oliveira et al., 2008).
Mutagenicity from Oxygen Free Radicals : Paraquat has been found to be mutagenic in Salmonella typhimurium, causing both base-pair substitution and frameshift mutations. Its mutagenicity is linked to the exacerbation of intracellular production of superoxide radicals (Moody & Hassan, 1982).
Link to Parkinson’s Disease : Exposure to Paraquat has been associated with Parkinson’s disease, particularly in agricultural workers. Research suggests a potential for central nervous system toxicity from long-term, chronic exposure (Boyd et al., 2020).
Development of Electrochemical Sensors : Research into electrochemical sensors based on lead oxide nanoparticles has been conducted for detecting Paraquat in various substances, indicating its importance in environmental monitoring (Traiwatcharanon et al., 2022).
Mitochondrial Superoxide Production : Paraquat is used as a redox cycler in biological studies, stimulating superoxide production in organisms and cells. This leads to extensive mitochondrial oxidative damage (Cochemé & Murphy, 2008).
Toxicological Impacts on Aquatic Organisms : Paraquat's runoff into water bodies poses a threat to aquatic life, as demonstrated by studies on freshwater fish, which show significant histopathological changes in vital organs upon exposure (Badroo et al., 2020).
Advancements in Limiting Toxicity : Recent research has focused on mitigating the toxicity of Paraquat, exploring new therapeutic strategies that might lead to its safer use in the future (Baltazar et al., 2013).
Mechanism of Action
Paraquat works by targeting the chloroplasts in green plants. It diverts the flow of electrons from ‘Photosystem I’, resulting in the production of toxic reactive super oxides that rapidly disintegrate cell membranes and tissues . When these cell membranes are destroyed, water quickly escapes from the plant, causing their dehydration .
Safety and Hazards
Paraquat-d8 Dichloride is highly toxic and can be fatal if inhaled, ingested, or comes in contact with skin . It causes severe skin burns, eye damage, and may cause respiratory irritation . It is also suspected of damaging fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure .
Future Directions
The EPA is proposing new safety measures to reduce risks associated with paraquat to better protect human health and the environment . These measures include prohibiting aerial application for all uses and use sites except cotton desiccation, prohibiting pressurized handgun and backpack sprayer application methods on the label, and requiring enclosed cabs if the area treated in a 24-hour period is more than 80 acres .
properties
IUPAC Name |
2,3,5,6-tetradeuterio-1-methyl-4-(2,3,5,6-tetradeuterio-1-methylpyridin-1-ium-4-yl)pyridin-1-ium;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.2ClH/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12;;/h3-10H,1-2H3;2*1H/q+2;;/p-2/i3D,4D,5D,6D,7D,8D,9D,10D;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKAKWIAUPDISJ-FUIWBTGGSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[Cl-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C([N+](=C(C(=C1C2=C(C(=[N+](C(=C2[2H])[2H])C)[2H])[2H])[2H])[2H])C)[2H].[Cl-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858282 | |
| Record name | 1,1'-Dimethyl(~2~H_8_)-4,4'-bipyridin-1-ium dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
347841-45-6 | |
| Record name | 1,1'-Dimethyl(~2~H_8_)-4,4'-bipyridin-1-ium dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 347841-45-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8](/img/no-structure.png)



![N-[2-[6-(Benzyloxy)-5-methoxyindol-3-yl]ethyl]acetamide-d4](/img/structure/B586842.png)



